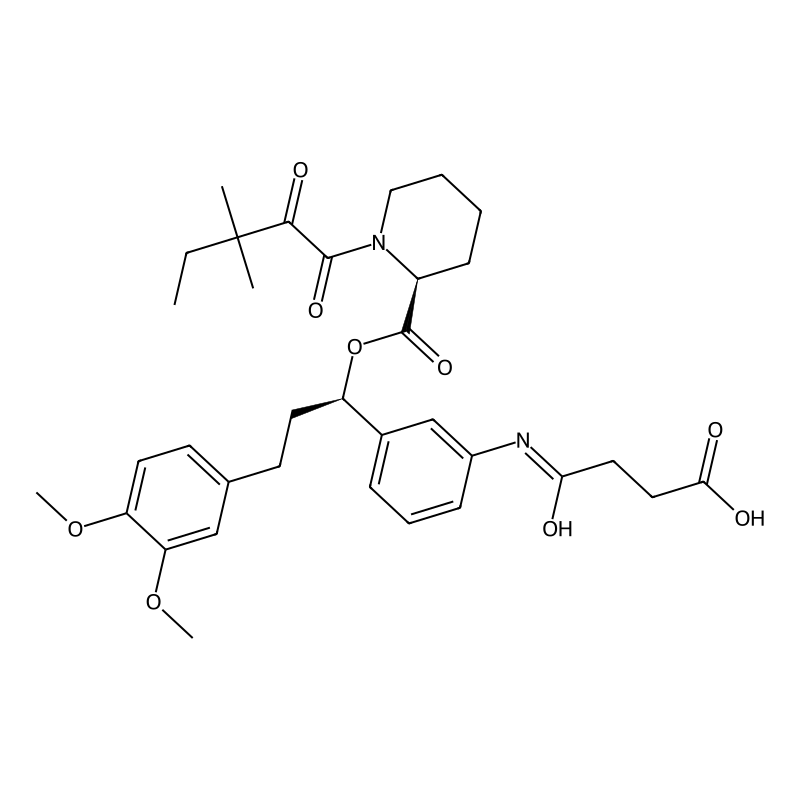

SLF-amido-C2-COOH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Application in the Field of Drug Discovery and Development

Methods of Application or Experimental Procedures: The synthesis of PROTACs using SLF-amido-C2-COOH involves the conjugation of this compound to another molecule that binds to the target protein. This forms a bifunctional molecule that can simultaneously bind to the target protein and an E3 ubiquitin ligase . The exact procedures and technical details can vary depending on the specific target protein and the E3 ligase used.

Results or Outcomes: The use of SLF-amido-C2-COOH in the synthesis of PROTACs has opened up new possibilities in drug discovery and development. PROTACs can target proteins for degradation that were previously considered “undruggable”. This could potentially lead to new treatments for a variety of diseases .

Application in the Field of Mass Spectrometry

Summary of the Application: Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules . The complete process involves the conversion of the sample into gaseous ions, with or without fragmentation, which are then characterized by their mass to charge ratios (m/z) and relative abundances .

Results or Outcomes: The use of mass spectrometry in translational omics research can lead to breakthrough discoveries and advance precision medicine . It can help researchers discover and validate insights at an unprecedented scale, offering biological insights into disease mechanisms that improve clinical research outcomes and help develop personalized therapies far faster than previously possible .

Application in the Field of Biomedical Applications

Summary of the Application: Silk fibroin hydrogels occupy an essential position in the biomedical field due to their remarkable biological properties, excellent mechanical properties, flexible processing properties, as well as abundant sources and low cost .

Methods of Application or Experimental Procedures: Various preparation strategies of silk fibroin hydrogels are summarized, which can be divided into physical cross-linking and chemical cross-linking . The applications of silk fibroin hydrogel biomaterials in various biomedical fields, including tissue engineering, drug delivery, and wearable sensors, are systematically summarized .

Results or Outcomes: The use of silk fibroin hydrogels in biomedical applications has shown promising results in various fields such as tissue engineering, drug delivery, and wearable sensors .

SLF-amido-C2-COOH is a synthetic ligand specifically designed for binding to the FK506-binding protein (FKBP). It serves as a crucial component in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents that promote the degradation of specific proteins within cells. The compound features an amide linkage and a carboxylic acid group, which are essential for its biological activity and interaction with target proteins .

- Amidation: The carboxylic acid group can react with amines to form amides, a reaction often facilitated by coupling agents in organic synthesis .

- Deprotonation: The carboxylic acid can lose a proton under basic conditions, increasing its nucleophilicity and allowing it to participate in further reactions .

- Coupling Reactions: It can engage in coupling reactions with various substrates to form larger molecular constructs or conjugates .

The primary biological activity of SLF-amido-C2-COOH is its ability to bind to FKBP12, a protein involved in immunosuppression and cellular signaling. This binding is significant for the development of PROTACs that selectively target and degrade specific proteins, offering potential therapeutic applications in cancer treatment and other diseases characterized by protein dysregulation .

SLF-amido-C2-COOH can be synthesized through various methods, including:

- Direct Amidation: This involves reacting the corresponding carboxylic acid with an amine under controlled conditions to yield the amide linkage.

- Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed strategies for selective amidation of carboxylic acids, enhancing the efficiency and yield of the synthesis process .

- Functional Group Transformations: The compound can also be synthesized through multi-step organic transformations involving protective group strategies to ensure selectivity during synthesis .

SLF-amido-C2-COOH has several notable applications:

- PROTAC Development: As a key component in PROTACs, it facilitates targeted protein degradation, which is a promising approach in drug discovery and development.

- Biochemical Research: It serves as a tool for studying protein interactions and functions within cellular environments.

- Therapeutic Potential: Given its role in degrading specific proteins associated with diseases like cancer, it holds potential for therapeutic interventions .

Interaction studies involving SLF-amido-C2-COOH primarily focus on its binding affinity and specificity towards FKBP12. These studies utilize techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions.

- Isothermal Titration Calorimetry: To determine thermodynamic parameters of the binding interaction.

- Cellular Assays: To evaluate the biological effects resulting from the ligand's interaction with target proteins within living cells .

Several compounds share structural or functional similarities with SLF-amido-C2-COOH. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functionality | Unique Aspects |

|---|---|---|

| FK506 | Immunosuppressant; binds FKBP | More complex structure; broader immunosuppressive effects |

| Rapamycin | Binds FKBP; inhibits mTOR | Involved in cell growth regulation; different mechanism of action |

| Tetracycline | Antibiotic; binds ribosomal RNA | Primarily antibacterial; different target class |

| Thalidomide | Modulates immune response | Historically controversial; different therapeutic use |

SLF-amido-C2-COOH stands out due to its specific application in PROTAC technology, targeting protein degradation rather than general inhibition or modulation.